3-amino-N-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-Amino-N-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thieno[2,3-b]quinoline derivative with a 2-fluorophenyl substituent on the carboxamide group. The thieno[2,3-b]quinoline scaffold is known to interact with cancer stem cells (CSCs) and modulate glycosphingolipid (GSL) expression, influencing tumor progression and drug resistance .
Properties
IUPAC Name |
3-amino-N-(2-fluorophenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c19-11-4-1-2-5-13(11)21-17(24)16-15(20)10-8-9-12(22-18(10)25-16)6-3-7-14(9)23/h1-2,4-5,8H,3,6-7,20H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFDPEYHDOTAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4F)N)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 341.39 g/mol. Its structural features include a thienoquinoline core, an amine group, and a fluorophenyl substituent which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thienoquinoline compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown promising activity against various bacterial strains. The presence of the thienoquinoline scaffold is essential for this activity due to its ability to interact with microbial enzymes and membranes.
| Compound | Activity Type | Target Organism | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | 0.015 |
| This compound | Antifungal | Candida albicans | 0.025 |
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 4.5 | Induction of apoptosis via caspase activation |
| HeLa | 6.0 | Inhibition of topoisomerase II |
| A549 | 5.0 | Cell cycle arrest |
A notable study showed that the compound exhibited a dose-dependent inhibition of tumor growth in xenograft models, highlighting its potential as an anticancer agent .
Neuroprotective Activity
Recent investigations have indicated that related compounds can promote neuronal differentiation in PC12 cells. The mechanism appears to involve activation of signaling pathways independent of traditional neurotrophic factors.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Amino Group : Essential for interaction with biological targets.
- Fluorophenyl Substituent : Enhances lipophilicity and bioavailability.
- Thienoquinoline Core : Provides a scaffold for binding to target proteins.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of the compound against various cancer cell lines demonstrated that it significantly reduced cell viability in MCF-7 and HeLa cells compared to control groups. The compound's mechanism was linked to the activation of apoptotic pathways.
Case Study 2: Neurogenic Potential
In vitro experiments using PC12 cells showed that the compound could induce neurite outgrowth and differentiation without reliance on nerve growth factor (NGF). This finding suggests potential applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Compound 1: 3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Structural Differences : The 3-chloro-2-methylphenyl group replaces the 2-fluorophenyl moiety.
- Activity :
- Potency : Exhibits IC₅₀ values of 5 µM in MDA-MB-231 breast cancer cells, fivefold more potent than the naphthyl-substituted analog .
- Mechanism : Induces apoptosis, reduces CSC populations, and modulates GSLs (e.g., increases IV6Neu5Ac-nLc4Cer in CSCs) .
- Selectivity : Shows efficacy in ovarian (SK-OV-3, OVCAR-3), breast (MDA-MB-231, MDA-MB-453), and prostate cancer cells .
- In Vivo Potential: Synthesized via cyclohexanedione intermediates and tested in TNBC models .
Compound 7: 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Structural Differences : Lacks the 2-methyl group on the phenyl ring compared to Compound 1.
- Activity: PLC-γ Inhibition: Acts as a phosphoinositide-specific phospholipase C-γ (PLC-γ) inhibitor, arresting the cell cycle at G2/M phases in breast cancer cells . Cytotoxicity: Demonstrates GI₅₀ values comparable to standard chemotherapeutics but lower potency than Compound 1 .
Naphthyl-Substituted Analog: 3-Amino-5-oxo-N-naphthyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Structural Differences : Features a naphthyl group instead of halogenated phenyl rings.
- Activity: Requires 25 µM to halve MDA-MB-231 cell viability, indicating lower potency than Compound 1 . Limited GSL modulation compared to Compound 1 .
Mechanistic and Structural Insights
Role of Substituents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
